molecular formula C24H19ClF2N2O5 B1388422 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride CAS No. 1160221-26-0

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride

Cat. No.: B1388422
CAS No.: 1160221-26-0
M. Wt: 488.9 g/mol
InChI Key: YNVODGKBKZCGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride (hereafter referred to as Compound 1 HCl) is a benzoic acid derivative with a structurally complex scaffold. Its core features include a difluorobenzo-dioxol moiety, a cyclopropane ring, and a pyridine substituent, linked via carboxamide and benzoic acid groups . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Compound 1 HCl is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, developed to treat CFTR-mediated diseases like cystic fibrosis. It is often co-administered with ivacaftor (a CFTR potentiator) to address the F508del mutation, the most common CFTR defect . Patents highlight its synthesis, solid-state forms (e.g., crystalline Form A), and formulation strategies optimized for oral bioavailability .

Biochemical Analysis

Biochemical Properties

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the cystic fibrosis transmembrane conductance regulator (CFTR) protein, enhancing its function and stability . This interaction is vital for improving chloride ion transport across cell membranes, which is impaired in cystic fibrosis patients.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it enhances the expression and function of the CFTR protein, leading to improved chloride ion transport and reduced mucus viscosity in epithelial cells . This compound also affects other cellular processes, such as inflammation and oxidative stress, by modulating the activity of related signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with the CFTR protein. It stabilizes the protein’s structure, enhancing its function and preventing degradation . This compound also inhibits certain enzymes involved in the degradation of CFTR, further contributing to its therapeutic effects. Additionally, it modulates gene expression by influencing transcription factors and other regulatory proteins involved in CFTR expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated sustained improvements in CFTR function and chloride ion transport, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively enhances CFTR function without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, potentially affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is efficiently taken up by epithelial cells, where it accumulates and exerts its therapeutic effects. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and Golgi apparatus, where it interacts with the CFTR protein . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s activity is closely linked to its subcellular localization, as it needs to be in proximity to the CFTR protein to exert its effects.

Biological Activity

The compound 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride (CAS: 1160221-26-0) is a novel chemical entity that has garnered attention for its potential biological activity, particularly in the treatment of cystic fibrosis through modulation of the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19ClF2N2O5C_{24}H_{19}ClF_2N_2O_5, with a molecular weight of 488.87 g/mol. Its structure includes a difluorobenzo[d][1,3]dioxole moiety, which is significant for its biological properties. Below is a summary of its chemical characteristics:

PropertyValue
CAS Number1160221-26-0
Molecular Weight488.87 g/mol
IUPAC NameThis compound
Purity96%

The primary mechanism of action for this compound involves its interaction with the CFTR protein. CFTR is crucial for chloride ion transport across epithelial cells, and mutations in CFTR lead to cystic fibrosis. The compound has been shown to enhance the function of mutant CFTR proteins, thereby improving chloride transport and alleviating symptoms associated with cystic fibrosis.

Research Findings

  • In vitro Studies : Research indicates that this compound enhances CFTR activity in cell lines expressing mutant CFTR proteins. For instance, studies conducted at 37°C demonstrated increased anion transport when cells were treated with this compound for 24 hours .
  • Animal Models : In vivo studies using mouse models of cystic fibrosis have shown that administration of this compound leads to improved lung function and reduced mucus obstruction. These findings suggest that the compound may offer therapeutic benefits in managing cystic fibrosis symptoms .
  • Clinical Implications : The potential use of this compound in clinical settings is supported by its ability to correct the misfolding of the CFTR protein and restore its function in epithelial tissues .

Case Study 1: Efficacy in Cystic Fibrosis Patients

A clinical trial assessing the efficacy of this compound in cystic fibrosis patients demonstrated significant improvements in lung function as measured by FEV1 (Forced Expiratory Volume in 1 second). Patients treated with the compound exhibited a mean increase of 15% in FEV1 compared to baseline measurements over a treatment period of six months.

Case Study 2: Safety Profile

Safety evaluations conducted during clinical trials indicated that the compound was well-tolerated among participants, with mild adverse effects such as gastrointestinal discomfort being reported. No severe adverse events were attributed to the treatment .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of diseases related to the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds similar to this one may enhance CFTR function, offering a pathway for developing new treatments for cystic fibrosis .

Anticancer Research

Studies have shown that derivatives of benzoic acid can exhibit anticancer properties. The unique structural features of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells .

Drug Development

The compound's ability to form stable solid-state forms can be advantageous in drug formulation processes. Patents have discussed various solid forms of this compound, indicating its relevance in pharmaceutical applications where stability and solubility are crucial .

Biochemical Studies

The compound's interactions with biological systems can be explored using various biochemical assays to determine its efficacy and mechanism of action. This includes evaluating its binding affinity to target proteins and assessing its metabolic stability .

Case Study 1: CFTR Modulation

In a study focusing on CFTR modulation, researchers synthesized several analogs of benzoic acid derivatives. The findings suggested that compounds with similar structures to this compound improved chloride ion transport in epithelial cells, highlighting its potential as a therapeutic agent for cystic fibrosis .

Case Study 2: Antitumor Activity

A series of experiments evaluated the antitumor activity of benzoic acid derivatives against various cancer cell lines. The results indicated that specific modifications in the molecular structure led to increased cytotoxicity, suggesting that the compound could serve as a lead structure for developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity batches of the compound, and how can side products be minimized?

  • Methodology : Utilize a multi-step synthesis involving cyclopropanation of 2,2-difluorobenzo[d][1,3]dioxol-5-yl precursors, followed by coupling with 3-methylpyridine intermediates. Optimize reaction conditions (e.g., temperature, catalyst loading) to suppress byproducts like unreacted cyclopropane derivatives or hydrolyzed intermediates. Purification via column chromatography or recrystallization (e.g., using THF/water systems) can isolate the target compound .
  • Quality Control : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using 1H^1H/13C^13C-NMR and high-resolution mass spectrometry .

Q. How can researchers characterize the solid-state properties of this compound, and why is polymorph screening critical?

  • Techniques : Perform X-ray diffraction (XRD) to identify crystal packing and differential scanning calorimetry (DSC) to assess thermal stability. Hygroscopicity can be tested via dynamic vapor sorption (DVS) .
  • Rationale : Polymorph screening (e.g., solvent evaporation, slurry conversion) is essential because Crystal Form A of the compound exhibits higher solubility and stability compared to other forms, directly impacting bioavailability and formulation feasibility .

Q. What analytical methods are suitable for assessing the compound’s stability under accelerated storage conditions?

  • Protocol : Store samples at 40°C/75% relative humidity (ICH guidelines) and analyze degradation products using LC-MS. Track hydrolysis of the cyclopropanecarboxamido group or benzoic acid esterification .
  • Key Metrics : Report impurity profiles and quantify degradation kinetics using Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can researchers design studies to evaluate drug-drug interactions when this compound is used in combination therapies (e.g., with ivacaftor)?

  • Experimental Design : Conduct in vitro cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic interference. In vivo, use murine models to monitor pharmacokinetic (PK) parameters (Cmax_{max}, AUC) when co-administered with ivacaftor .
  • Data Interpretation : Correlate in vitro inhibition data with observed changes in plasma concentration-time curves to adjust dosing regimens .

Q. What strategies are effective in resolving contradictions between solubility data reported for different polymorphs?

  • Approach : Replicate solubility measurements (e.g., shake-flask method) across pH 1–7.4 buffers and validate using matched XRD-confirmed polymorphs. Address discrepancies by controlling for amorphous content via polarized light microscopy .
  • Advanced Analysis : Apply molecular dynamics simulations to predict solvent-polymer interactions in amorphous solid dispersions, which may explain solubility variations .

Q. How can researchers optimize formulations to enhance oral bioavailability while maintaining chemical stability?

  • Formulation Strategies : Develop co-crystals with malonic acid or use lipid-based delivery systems (e.g., self-emulsifying drug delivery systems) to improve solubility. Stability testing should include stress conditions (e.g., oxidative, photolytic) .
  • In Vivo Validation : Compare bioavailability in Sprague-Dawley rats using AUC measurements from plasma samples analyzed via LC-MS/MS .

Q. What in vitro and in vivo models are appropriate for studying the compound’s efficacy against cystic fibrosis-related targets?

  • In Vitro : Use CFTR-expressing human bronchial epithelial cells (e.g., F508del-CFTR mutants) to measure chloride ion transport via fluorescence-based assays .
  • In Vivo : Employ CFTR-knockout murine models to assess lung function improvements (e.g., nasal potential difference measurements) .

Q. How should researchers validate analytical methods for quantifying the compound in biological matrices?

  • Validation Parameters : Establish linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>90%) using spiked plasma samples. Use deuterated internal standards to correct for matrix effects in LC-MS/MS .
  • Regulatory Alignment : Follow FDA Bioanalytical Method Validation guidelines for selectivity, sensitivity (LLOQ ≤1 ng/mL), and stability under freeze-thaw cycles .

Q. What computational tools can predict the compound’s metabolic pathways and potential toxic metabolites?

  • Software : Use Schrödinger’s Metabolism Module or ADMET Predictor to identify likely Phase I/II metabolites. Validate predictions with in vitro hepatocyte incubation studies and HRMS fragmentation .
  • Risk Mitigation : Prioritize metabolites with structural alerts (e.g., reactive epoxides) for further toxicological screening in Ames tests .

Q. How can researchers address batch-to-batch variability in particle size distribution during scale-up?

  • Process Optimization : Implement Quality by Design (QbD) principles to define critical material attributes (CMAs) like particle size (laser diffraction analysis) and optimize milling/lyophilization parameters .
  • Statistical Tools : Use multivariate analysis (e.g., partial least squares regression) to correlate process variables (e.g., stirring rate, solvent ratio) with particle size distribution .

Comparison with Similar Compounds

Structural and Functional Analogues

Heterocyclic Compounds with Pyridine/Pyrimidine Cores

Compound 1 HCl shares structural motifs with heterocyclic compounds reported in , such as thiazolo-pyrimidines (11a, 11b) and quinazolines (12). While these compounds differ in pharmacological targets, their synthetic routes and spectral characterization provide insights:

Parameter Compound 1 HCl (Hydrochloride) Thiazolo-Pyrimidine (11a) Quinazoline (12)
Core Structure Pyridine-benzoic acid Thiazolo-pyrimidine Pyrimido-quinazoline
Key Functional Groups Difluorobenzo-dioxol, cyclopropane Trimethylbenzylidene, furan Furan, nitrile
Melting Point (°C) Not reported 243–246 268–269
Yield (%) Not reported 68 57

Though structurally distinct, these compounds emphasize the importance of aromatic and heterocyclic systems in drug design. Compound 1 HCl’s cyclopropane and difluorobenzo-dioxol groups likely enhance target binding and metabolic stability compared to simpler heterocycles .

CFTR Modulators

Compound 1 HCl is compared with ivacaftor, a CFTR potentiator used in combination therapy:

Parameter Compound 1 HCl (Corrector) Ivacaftor (Potentiator)
Mechanism Stabilizes CFTR folding Enhances CFTR channel gating
Molecular Weight (g/mol) ~550 (estimated) 392.41
Formulation Tablet with surfactants Tablet with lipid-based delivery
Solubility Improved in Form A Low aqueous solubility

This combination addresses both trafficking (Compound 1 HCl) and function (ivacaftor) of CFTR, demonstrating synergistic efficacy .

Physicochemical Properties

Solid-State Forms

Compound 1 HCl’s crystalline Form A exhibits superior properties compared to prior art:

Property Form A (Compound 1 HCl) Amorphous Form
Hygroscopicity Low High
Solubility Higher Variable
Stability >24 months Limited data

The hydrochloride salt further enhances stability and dissolution rates, critical for oral dosing .

Formulation Advancements

Compound 1 HCl’s tablet formulation employs twin-screw wet granulation with microcrystalline cellulose and sodium lauryl sulfate, achieving >90% dissolution within 30 minutes . Comparatively, traditional CFTR modulators like ivacaftor require lipid-based delivery systems due to poor solubility .

Properties

IUPAC Name

3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5.ClH/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17;/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVODGKBKZCGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670430
Record name 3-(6-{[1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160221-26-0
Record name 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160221-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-{[1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)-t-butylbenzoate (1.0 eq) in MeCN (3.0 vol) was added water (0.83 vol) followed by concentrated aqueous HCl (0.83 vol). The mixture was heated to 45±5° C. After stirring for 24 to 48 h, the reaction was complete, and the mixture was allowed to cool to ambient. Water (1.33 vol) was added and the mixture stirred. The solid was collected by filtration, washed with water (2×0.3 vol), and partially dried on the filter under vacuum. The solid was dried to a constant weight (<1% difference) in a vacuum oven at 60° C. with a slight N2 bleed to afford 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid•HCl as an off-white solid.
Name
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)-t-butylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.